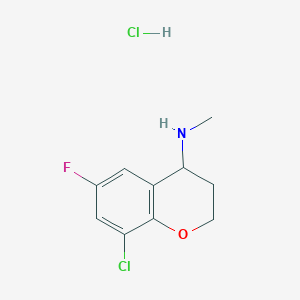

8-Chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Applications De Recherche Scientifique

Anticancer Activity

EN300-26861109 is an intermediate in the synthesis of Exatecan , a promising anticancer agent. Exatecan belongs to the camptothecin analog class and functions by interfering with DNA, inhibiting tumor cell proliferation and growth. Researchers primarily investigate Exatecan for several cancer types, including ovarian, lung, and breast cancer .

Aldose Reductase Inhibition

In 2010, Chen et al. explored benzothiadiazine-1,1-dioxide compounds, including EN300-26861109, as potential aldose reductase inhibitors. Aldose reductase plays a role in diabetic complications, making this application relevant for managing diabetes-related conditions .

AMPA Receptor Modulation

Francotte et al. reported the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, including EN300-26861109. These compounds were tested as positive allosteric modulators of AMPA receptors. Notably, EN300-26861109 exhibited high activity in vitro, suggesting its potential in neurological research .

Anti-Inflammatory Properties

EN300-26861109’s structural features may contribute to anti-inflammatory effects. Researchers are exploring its potential in modulating inflammatory pathways, which could have implications for autoimmune diseases and chronic inflammation .

Propriétés

IUPAC Name |

8-chloro-6-fluoro-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO.ClH/c1-13-9-2-3-14-10-7(9)4-6(12)5-8(10)11;/h4-5,9,13H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQLTTSRRIVDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOC2=C1C=C(C=C2Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-2-oxido-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2456532.png)

![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone](/img/structure/B2456539.png)

![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)

![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)

![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2456552.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)